Phenethyl bromide

Description

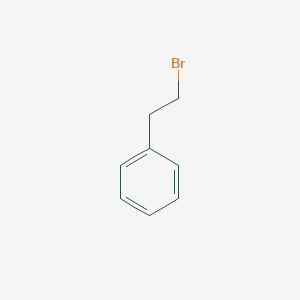

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPPDTMATNBGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033876 | |

| Record name | Phenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Benzene, (2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Bromoethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219 °C | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, benzene; slightly soluble in carbon tetrachloride, Water solubility = 39.05 mg/l at 25 °C | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density = 1.355 | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], Vapor pressure = 0.2445 mm Hg at 25 °C | |

| Record name | (2-Bromoethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

103-63-9, 31620-80-1 | |

| Record name | Phenethyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromoethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031620801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96O442668X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67.5 °C | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromoethyl)benzene: Chemical Properties and Structure

(2-Bromoethyl)benzene , also widely known as phenethyl bromide, is a versatile organobromide compound with significant applications in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols for professionals in research, development, and drug discovery.

Core Chemical and Physical Properties

(2-Bromoethyl)benzene is a colorless to pale yellow liquid at room temperature, characterized by its miscibility with common organic solvents like ether and benzene, and its insolubility in water.[1][2] It is a stable compound but is incompatible with strong oxidizing agents.[1]

Quantitative Data Summary

The key physicochemical properties of (2-Bromoethyl)benzene are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₉Br | [1][3] |

| Molecular Weight | 185.06 g/mol | [1][3][4] |

| CAS Number | 103-63-9 | [3][5] |

| Density | 1.355 g/mL at 25 °C | [1][4][6] |

| Boiling Point | 220-221 °C | [1][5][7] |

| Melting Point | -56 °C | [8] |

| Flash Point | 96 °C | [4] |

| Refractive Index (n20/D) | 1.556 | [1][6] |

| Appearance | Colorless to yellow liquid | [1][7][9] |

| Solubility | Insoluble in water; Miscible with ether and benzene | [1][2][8] |

Chemical Structure and Identification

The structure of (2-Bromoethyl)benzene consists of a benzene ring attached to an ethyl group, with a bromine atom substituted on the terminal carbon of the ethyl chain.

Caption: 2D chemical structure of (2-Bromoethyl)benzene.

Structural Identifiers

| Identifier | Value | References |

| IUPAC Name | (2-Bromoethyl)benzene | [3][5][9][10] |

| Synonyms | 2-Phenylethyl bromide, this compound, 1-Bromo-2-phenylethane | [3][5][11] |

| SMILES String | BrCCc1ccccc1 | [5][6] |

| InChI Key | WMPPDTMATNBGJN-UHFFFAOYSA-N | [3][5] |

| InChI | 1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | [3][6] |

Experimental Protocols and Reactions

(2-Bromoethyl)benzene is a valuable reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which makes it susceptible to nucleophilic substitution and elimination reactions.[12]

Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

A common and high-yield method for the synthesis of (2-Bromoethyl)benzene involves the reaction of 2-phenylethanol with hydrogen bromide.[13][14]

Materials:

-

2-Phenylethanol (1 mole)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Calcium Chloride (CaCl₂)[13][14][15]

-

Deionized Water

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cool 1 mole of 2-phenylethanol in an ice bath.[15]

-

Acid Addition: Slowly add 0.5 mole of concentrated sulfuric acid with continuous stirring, followed by the slow addition of 1.25 mole of 48% hydrogen bromide.[14][15]

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours.[1][14]

-

Work-up:

-

Drying and Distillation: The washed organic layer is dried over anhydrous potassium carbonate or calcium chloride.[13][15] The final product is purified by fractional distillation under reduced pressure, collecting the fraction at 97-99°C (2.0 kPa), to yield over 90% of (2-Bromoethyl)benzene.[13]

Caption: Workflow for the synthesis of (2-Bromoethyl)benzene.

Key Chemical Reactions

(2-Bromoethyl)benzene readily undergoes several types of reactions, making it a versatile intermediate.

1. Nucleophilic Substitution Reactions: As a primary alkyl halide, (2-Bromoethyl)benzene is prone to nucleophilic substitution, typically via an Sₙ2 mechanism.[12] The bromine atom acts as a good leaving group, allowing for the introduction of various nucleophiles.[4][12] This is a cornerstone of its utility in synthesizing diverse β-phenethyl derivatives.[1] For instance, its reaction with hydrazine is used to prepare the antidepressant drug phenelzine.[1]

Caption: Generalized Sₙ2 nucleophilic substitution reaction.

2. Elimination Reactions: When treated with a strong, non-nucleophilic base, (2-Bromoethyl)benzene can undergo an E2 elimination reaction to form styrene, a valuable monomer in polymer production.[12]

3. Grignard Reagent Formation: (2-Bromoethyl)benzene reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-phenylethylmagnesium bromide.[12] This organometallic compound is a potent nucleophile and is used to form new carbon-carbon bonds with a wide array of electrophiles.[12]

Applications in Drug Development and Research

(2-Bromoethyl)benzene is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]

-

Precursor for Fentanyl: It is used to produce N-phenethyl-4-piperidone, a precursor in the synthesis of the potent opioid analgesic, fentanyl.[1] Due to this application, it is on the Special Surveillance List of the Drug Enforcement Administration (DEA).[8]

-

Synthesis of Phenelzine: As mentioned, it is a reactant in the production of phenelzine, a monoamine oxidase inhibitor used as an antidepressant.[1]

-

Research Applications: It is employed in the synthesis of various compounds for research purposes, including enzyme kinetic studies and the development of novel therapeutic agents.[4] It is also used to synthesize fragrances.[1]

Safety and Handling

(2-Bromoethyl)benzene is considered a hazardous chemical. It is harmful if swallowed and causes serious eye irritation.[16][17] It is also a combustible liquid.[16]

-

Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety glasses or a face shield, and chemical-resistant gloves, must be worn.[18][19]

-

Handling: Handle in a well-ventilated area, and keep away from heat, sparks, and open flames.[16][18][19] Avoid contact with skin, eyes, and inhalation of vapors.[18][19]

-

Storage: Store in a cool, well-ventilated place between 2-8°C, away from strong oxidizing agents.[4][6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[17][18][19] If swallowed, rinse the mouth and call a poison center or physician.[17][18][19] If inhaled, move the person to fresh air.[17][18]

This guide provides a foundational understanding of the chemical properties, structure, and applications of (2-Bromoethyl)benzene for professionals engaged in chemical research and drug development. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]

- 2. (2-Bromoethyl)benzene, 98% | Fisher Scientific [fishersci.ca]

- 3. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 4. (2-Bromoethyl)benzene | 103-63-9 | FB12171 | Biosynth [biosynth.com]

- 5. (2-Bromoethyl)benzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. (2-Bromoethyl)benzene 0.98 2-Phenylethyl bromide [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 9. A12528.36 [thermofisher.cn]

- 10. This compound | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 12. bloomtechz.com [bloomtechz.com]

- 13. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. file1.lookchem.com [file1.lookchem.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Data Interpretation for Phenethyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for phenethyl bromide (2-bromo-1-phenylethane), a key intermediate in the synthesis of various pharmaceuticals and research chemicals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.58 | Triplet | 2H | -CH₂-Br |

| 3.18 | Triplet | 2H | C₆H₅-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 139.1 | C1 (Quaternary aromatic carbon) |

| 128.8 | C3/C5 (Aromatic CH) |

| 128.6 | C2/C6 (Aromatic CH) |

| 126.9 | C4 (Aromatic CH) |

| 39.8 | C7 (C₆H₅-CH₂) |

| 33.5 | C8 (-CH₂-Br) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3087, 3064, 3029 | Medium | Aromatic C-H stretch |

| 2953, 2874 | Medium | Aliphatic C-H stretch |

| 1604, 1496, 1454 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1445 | Medium | CH₂ scissoring |

| 748, 698 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| 605 | Medium | C-Br stretch |

Sample preparation: Neat liquid film

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 184/186 | ~20 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 105 | 63 | [C₈H₉]⁺ (Loss of Br) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 77 | ~14 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Parameters: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is employed for the ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Infrared (IR) Spectroscopy

-

FT-IR Spectrum Acquisition:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using a neat liquid film. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then pressed together to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). A typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrum Acquisition:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

-

Visualization of Spectroscopic Interpretations

The following diagrams illustrate key relationships and processes in the spectroscopic analysis of this compound.

Caption: Mass Spectrometry Fragmentation Pathway of this compound.

Phenethyl Bromide: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl bromide (2-phenylethyl bromide), an organobromine compound with the chemical formula C₈H₉Br, is a key intermediate in the synthesis of a wide array of organic molecules.[1] Its utility in the pharmaceutical, fragrance, and agrochemical industries hinges on its reactivity and, critically, its solubility characteristics in various reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both qualitative and quantitative data to aid in solvent selection for synthesis, purification, and formulation.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, with its nonpolar benzene ring and a polarizable carbon-bromine bond, exhibits a nuanced solubility profile. While its large nonpolar surface area dominates, making it sparingly soluble in water, it is readily soluble in a majority of organic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Classification | Solubility | Notes |

| Water | Protic, Polar | 0.039 g/L (Insoluble)[3][6] | This compound is considered insoluble in water. |

| Ethanol | Protic, Polar | Readily Soluble/Miscible[7] | The term "readily soluble" suggests high solubility, and it is likely miscible. |

| Diethyl Ether | Aprotic, Nonpolar | Miscible[4] | This compound mixes completely with diethyl ether. |

| Benzene | Aprotic, Nonpolar | Miscible[3][4] | This compound mixes completely with benzene. |

| Chloroform | Aprotic, Polar | Soluble[8] | Generally used as a good solvent for a wide range of organic compounds. |

| Ethyl Acetate | Aprotic, Polar | Soluble[8] | A common solvent for organic reactions and extractions. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 200 mg/mL[9] | This is the most specific quantitative data point found, indicating very high solubility. |

| Carbon Tetrachloride | Aprotic, Nonpolar | Slightly Soluble[10] |

Experimental Protocols for Solubility Determination

General Gravimetric Method for Liquid-Liquid Solubility

Objective: To determine the mass of a liquid solute (this compound) that dissolves in a given volume of a solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled water bath or shaker

-

Calibrated pipettes and volumetric flasks

-

Analytical balance

-

Separatory funnel

-

Evaporating dish or pre-weighed vial

-

Drying oven

Procedure:

-

Temperature Control: A specific temperature for the solubility measurement is maintained using a thermostatic water bath.

-

Preparation of a Saturated Solution: An excess of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (stirred or shaken) in the temperature-controlled bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of a separate, undissolved phase of this compound confirms saturation.

-

Phase Separation: The mixture is allowed to stand undisturbed in the thermostatic bath until the two liquid phases clearly separate.

-

Sampling: A known volume of the solvent layer (the saturated solution) is carefully withdrawn using a calibrated pipette, ensuring that none of the undissolved this compound is taken.

-

Gravimetric Analysis:

-

The collected sample of the saturated solution is transferred to a pre-weighed evaporating dish or vial.

-

The total weight of the sample and the container is recorded.

-

The solvent is carefully evaporated from the sample. For volatile solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, provided the solute is not volatile.

-

The container with the non-volatile solute residue (this compound) is weighed again.

-

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the residue. The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Workflow for Solvent Selection

This diagram illustrates a logical process for selecting an appropriate solvent for a reaction involving this compound, based on solubility considerations.

Caption: Decision-making workflow for solvent selection based on solubility and other key parameters.

Conclusion

This compound exhibits high solubility in a wide range of common organic solvents, a property that underpins its widespread use in organic synthesis. While precise quantitative solubility data is limited in publicly accessible literature, its miscibility with key solvents like ethers and aromatic hydrocarbons, and high solubility in polar aprotic solvents like DMSO, provide a strong basis for its application. For novel solvent systems or for processes requiring precise solubility values, the experimental protocol outlined in this guide can be employed. The provided workflows offer a systematic approach to both the determination of solubility and the rational selection of a solvent for any given application involving this compound.

References

- 1. Phenylethyl Bromide (103-63-9) | Quality Chemical Dealer [chemicalbull.com]

- 2. nbinno.com [nbinno.com]

- 3. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]

- 4. (2-Bromoethyl)benzene, 98% | Fisher Scientific [fishersci.ca]

- 5. CAS 103-63-9: this compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. bmk-oil.com [bmk-oil.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. echemi.com [echemi.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. pharmacyjournal.info [pharmacyjournal.info]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Free-Radical Addition of Hydrogen Bromide to Styrene for the Synthesis of Phenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical addition of hydrogen bromide (HBr) to styrene, a cornerstone reaction in organic synthesis for the production of phenethyl bromide (2-bromo-1-phenylethane). This anti-Markovnikov addition reaction is crucial for the synthesis of various pharmaceutical intermediates and fine chemicals.

Reaction Principle and Mechanism

In the presence of radical initiators, such as peroxides or azobisisobutyronitrile (AIBN), the addition of HBr to styrene proceeds via a free-radical chain mechanism.[1][2] This mechanism dictates a regioselectivity that is contrary to what is observed under ionic conditions, a phenomenon known as the "peroxide effect" or the Kharasch effect.[2] The reaction yields the anti-Markovnikov product, this compound, as the major isomer.

The reaction mechanism is comprised of three key stages: initiation, propagation, and termination.[1][2]

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., peroxide) to generate radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical (Br•).[1]

Propagation: The highly reactive bromine radical adds to the less substituted carbon of the styrene double bond. This addition results in the formation of a more stable benzylic radical, which is stabilized by resonance with the adjacent phenyl group.[1] This benzylic radical then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical, which continues the chain reaction.[1]

Termination: The chain reaction is terminated when two radicals combine.[1]

Reaction Pathway Diagram

Caption: Free-radical addition of HBr to styrene mechanism.

Experimental Protocols

While the free-radical addition of HBr to styrene is a well-established reaction, specific experimental conditions can be optimized to maximize the yield and purity of this compound. Below are representative protocols.

Protocol 1: Initiator-Free Anti-Markovnikov Hydrobromination

Recent studies have demonstrated that the anti-Markovnikov addition of HBr to styrenic compounds can proceed efficiently even in the absence of a dedicated radical initiator, provided that oxygen is not rigorously excluded. The following is a scalable procedure adapted from the work of Galli et al. on a related substrate.[1][3]

Materials:

-

Styrene

-

Toluene

-

Bromine

-

Tetralin

-

Saturated sodium sulfite or sodium thiosulfate solution

Equipment:

-

Two-neck round-bottom flask

-

Dropping funnel

-

Gas scrubber

-

Drying tube (containing CaCl2)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation of HBr in Toluene: In a fume hood, equip a two-neck round-bottom flask with a dropping funnel and a gas outlet connected to a scrubber and a drying tube. Charge the flask with tetralin. Slowly add bromine from the dropping funnel. The generated HBr gas is passed through the scrubber and drying tube and then bubbled into a chilled flask containing toluene until saturation.

-

Reaction Setup: In a separate flask, dissolve styrene in the prepared HBr/toluene solution at 0 °C.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 2 hours.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified.

Protocol 2: Peroxide-Initiated Hydrobromination

The classic approach to ensure anti-Markovnikov selectivity involves the use of a radical initiator.

Materials:

-

Styrene

-

Anhydrous non-polar solvent (e.g., pentane or heptane)

-

Hydrogen Bromide (gas or solution in acetic acid)

-

Radical initiator (e.g., benzoyl peroxide or AIBN, 0.05-0.1 equivalents)

Equipment:

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a stirrer, gas inlet, and condenser, dissolve styrene and the radical initiator in the chosen anhydrous solvent.

-

Reaction Execution: Cool the mixture in an ice bath and bubble HBr gas through the solution, or add a solution of HBr in acetic acid dropwise. Maintain the temperature at 0°C and stir for the required reaction time (typically a few hours).

-

Work-up and Purification: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent in vacuo. The crude product is then purified by fractional distillation under reduced pressure.

Data Presentation

The efficiency of the free-radical addition of HBr to styrene is dependent on the reaction conditions. The following tables summarize key quantitative data.

| Alkene | Initiator | Solvent | Temperature (°C) | Anti-Markovnikov:Markovnikov Ratio | Yield (%) | Reference |

| Styrene | Dibenzoyl Peroxide | Pentane | - | 80:20 | Not specified | [4] |

| Estragole | AIBN | Toluene | 0 | 97:3 | 96 | [5] |

| 1-Octene | PBr₃/H₂O (in situ HBr), UV light | - | - | >80:20 | 80-100 | [6] |

Note: Data for styrene with AIBN and specific yield under the classic peroxide conditions were not available in the cited literature.

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure .[7] This technique is essential to separate the desired product from any unreacted starting materials, the Markovnikov isomer (1-bromo-1-phenylethane), and any high-boiling point side products.

General Purification Workflow:

Caption: Purification workflow for this compound.

Potential Side Reactions

The primary side reaction in the free-radical addition of HBr to styrene is the formation of the Markovnikov addition product, 1-bromo-1-phenylethane.[4] This occurs through a competing ionic addition mechanism. To suppress this, it is crucial to use non-polar solvents and a reliable radical initiator.

Another potential side reaction is the polymerization of styrene .[7] Styrene can undergo free-radical polymerization, especially in the presence of radical initiators. This can be minimized by maintaining a low reaction temperature and controlling the concentration of the initiator.

Conclusion

The free-radical addition of HBr to styrene is a robust and efficient method for the synthesis of this compound, a valuable building block in the pharmaceutical and chemical industries. By carefully controlling the reaction conditions, particularly through the use of radical initiators and appropriate solvents, high yields and excellent regioselectivity for the anti-Markovnikov product can be achieved. The purification of the final product via fractional distillation is critical to obtain high-purity this compound suitable for subsequent synthetic transformations. This guide provides the foundational knowledge and practical protocols for researchers and professionals working in drug development and chemical synthesis.

References

- 1. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Purification [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

Phenethyl Bromide: A Core Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl bromide, also known as (2-bromoethyl)benzene, is a versatile organobromine compound that serves as a crucial building block in a wide array of organic syntheses.[1][2] Its structure, featuring a reactive bromine atom attached to a phenethyl group, makes it an excellent electrophile for introducing the phenethyl moiety into various molecules.[1][3] This property is extensively leveraged in the pharmaceutical, fragrance, and agrochemical industries.[3][4] This technical guide provides a comprehensive overview of this compound's role as a precursor, detailing its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2][3] It is sparingly soluble in water but readily dissolves in common organic solvents.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Br | [5] |

| Molar Mass | 185.06 g/mol | [5] |

| Boiling Point | 221 °C | [5] |

| Melting Point | -56 °C | [5] |

| Density | 1.355 g/cm³ | [5] |

| Appearance | Colorless liquid | [5] |

The primary industrial synthesis of this compound involves the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene, often initiated by free radicals.[5] Another common laboratory-scale synthesis is the nucleophilic substitution of the hydroxyl group in phenethyl alcohol using HBr.[1]

Experimental Protocol: Synthesis of this compound from Phenethyl Alcohol

This protocol describes a common laboratory method for the synthesis of this compound.

Reaction: C₆H₅CH₂CH₂OH + HBr → C₆H₅CH₂CH₂Br + H₂O

Materials:

-

Phenethyl alcohol

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium carbonate solution (10%)

-

Anhydrous calcium chloride

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place phenethyl alcohol.

-

Slowly add hydrobromic acid and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 10% sodium carbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter and remove the solvent (dichloromethane) by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

Key Reactions and Applications

The reactivity of this compound is dominated by the susceptibility of the C-Br bond to nucleophilic attack, primarily proceeding through an Sₙ2 mechanism.[1] This allows for the facile introduction of the phenethyl group, a common pharmacophore in centrally active drugs.[1]

Synthesis of Pharmaceuticals

This compound is a critical precursor in the synthesis of numerous pharmaceuticals.

Phenelzine is a monoamine oxidase inhibitor (MAOI) used as an antidepressant.[6][7] It is synthesized via the reaction of this compound with hydrazine.[5][6]

Table 2: Synthesis of Phenelzine from this compound

| Reactants | Reagents/Solvents | Temperature | Reaction Time | Yield | Reference(s) |

| This compound, Hydrazine hydrate | Ethanol | Reflux | 4-6 hours | ~77% | [6] |

Experimental Protocol: Synthesis of Phenelzine [6]

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (3-5 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove excess hydrazine and ethanol under reduced pressure.

-

Dissolve the residue in water and basify to a pH >10 with NaOH.

-

Extract the phenelzine free base with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude phenelzine.

-

For pharmaceutical use, the free base is converted to its sulfate salt by dissolving it in isopropanol and adding a stoichiometric amount of sulfuric acid.

Caption: Synthesis of Phenelzine Sulfate from this compound.

Fentanyl is a potent synthetic opioid analgesic.[8][9] One of the common synthetic routes, the Siegfried method, utilizes this compound to alkylate 4-piperidone, forming N-phenethyl-4-piperidone (NPP), a key intermediate.[4][8]

Table 3: Synthesis of N-phenethyl-4-piperidone (NPP)

| Reactants | Reagents/Solvents | Temperature | Reaction Time | Yield | Reference(s) |

| 4-Piperidone hydrochloride, this compound | Sodium carbonate, Acetonitrile | Reflux | 24 hours | 96% | [4] |

Experimental Protocol: Synthesis of N-phenethyl-4-piperidone (NPP) [4]

-

A suspension of finely powdered sodium carbonate and a catalytic amount of sodium iodide in acetonitrile is heated to 60 °C.

-

4-Piperidone hydrochloride is added in portions.

-

This compound is then added dropwise, and the reaction mixture is refluxed for 24 hours.

-

After cooling, the precipitate is filtered off.

-

The filtrate is concentrated on a rotary evaporator to afford NPP.

Caption: Siegfried Method for Fentanyl Synthesis.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

The reaction with sodium azide produces phenethyl azide, a useful intermediate in click chemistry and for the synthesis of amines via reduction.

Table 4: Synthesis of Phenethyl Azide

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference(s) |

| Benzyl bromide, Sodium azide | DMSO | Ambient | Overnight | 73% | [10] |

| Benzyl bromide, Sodium azide | DMF | Room Temp | 12 hours | up to 99% | [11] |

Experimental Protocol: Synthesis of Phenethyl Azide [10][11]

-

Dissolve this compound in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) and stir the mixture at room temperature overnight.

-

Slowly add water to the reaction mixture.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield phenethyl azide.

This compound can be used to synthesize phenethyl ethers through the Williamson ether synthesis, reacting with an alkoxide.

Experimental Protocol: Synthesis of Allyl Phenethyl Ether [12]

-

To a dry round-bottom flask under an inert atmosphere, add phenethyl alcohol dissolved in anhydrous tetrahydrofuran (THF).

-

Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C to form the sodium phenethoxide.

-

Slowly add allyl bromide (1.2 equivalents) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by flash column chromatography.

Caption: Williamson Ether Synthesis of Allyl Phenethyl Ether.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, phenethylmagnesium bromide. This organometallic reagent is a powerful nucleophile and strong base, useful for forming new carbon-carbon bonds.[13]

Experimental Protocol: Preparation of Phenethylmagnesium Bromide [13][14]

-

Crucial Note: All glassware must be rigorously dried, and the reaction must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[14][15]

-

Place magnesium turnings in a dry flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous diethyl ether or THF dropwise to initiate the reaction. A crystal of iodine can be added to activate the magnesium.

-

The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Once the magnesium has been consumed, the resulting cloudy grey solution is the Grignard reagent, which should be used immediately.

Applications in Fragrance Synthesis

This compound serves as a precursor in the synthesis of various aroma compounds.[3] The phenethyl group is a component of many floral scents, and through reactions like esterification (after conversion to phenethyl alcohol) or etherification, a range of fragrances can be produced.[3]

Conclusion

This compound is a cornerstone precursor in organic synthesis, with its significance underscored by its widespread use in the production of pharmaceuticals, fragrances, and other specialty chemicals. Its reactivity, primarily governed by the Sₙ2 displacement of the bromide, allows for the efficient incorporation of the valuable phenethyl moiety into a diverse range of molecular architectures. The detailed protocols and reaction workflows provided in this guide highlight the practical utility of this compound for researchers and professionals in drug development and chemical synthesis. As synthetic methodologies continue to evolve, the fundamental importance of versatile building blocks like this compound remains undiminished.

References

- 1. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]

- 2. CAS 103-63-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Phenylethyl Bromide (103-63-9) | Quality Chemical Dealer [chemicalbull.com]

- 4. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]

- 5. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. regulations.gov [regulations.gov]

- 9. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 15. benchchem.com [benchchem.com]

Basic reaction mechanisms involving phenethyl bromide

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving Phenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound (2-phenylethyl bromide), a versatile organobromide intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The document details the core substitution and elimination pathways, provides experimental protocols for its synthesis and key reactions, and presents relevant physicochemical data.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Its reactivity is primarily dictated by the C-Br bond, which makes the benzylic carbon susceptible to nucleophilic attack and the adjacent protons susceptible to abstraction by bases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₉Br | [3] |

| Molar Mass | 185.06 g/mol | [3][4] |

| CAS Number | 103-63-9 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Density | 1.355 g/cm³ | [1][3] |

| Boiling Point | 220-221 °C | [1][3] |

| Melting Point | -56 °C | [1][3] |

| Flash Point | 89 °C | [1][3] |

| Solubility | Insoluble in water | [3] |

| Refractive Index | 1.5553 - 1.5573 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts (ppm) | Reference |

| ¹H NMR (in CDCl₃) | 7.34 - 7.15 (m, 5H, Ar-H), 3.54 (t, 2H, -CH₂Br), 3.15 (t, 2H, Ar-CH₂-) | [5] |

| ¹³C NMR (in CDCl₃) | 139.1 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 126.8 (Ar-CH), 39.5 (Ar-CH₂), 33.2 (-CH₂Br) | [1] |

| Mass Spectrum (EI) | m/z 91 (base peak, [C₇H₇]⁺), 105, 184/186 (M⁺, M⁺+2) | [4] |

| IR Spectrum | Data available for CCl₄ solution and liquid film | [1][6] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The two most common industrial methods are the anti-Markovnikov addition of HBr to styrene and the nucleophilic substitution of phenethyl alcohol.

From Styrene (Free-Radical Addition)

This industrial method involves the free-radical addition of hydrogen bromide to styrene, which proceeds via an anti-Markovnikov mechanism to yield the desired 1-bromo derivative.[3][4][7]

Experimental Protocol: Free-Radical Bromination of Styrene

-

Reactor Setup: A reaction vessel suitable for handling corrosive gases is charged with an aliphatic hydrocarbon solvent (e.g., heptane).[7]

-

Reagent Introduction: Styrene is dissolved in the solvent to a concentration of less than 30%.[7] A radical initiator, such as dibenzoyl peroxide or AIBN, is added.[7]

-

Reaction: Anhydrous hydrogen bromide gas is bubbled through the solution at an elevated temperature.[7] The reaction is monitored for the consumption of styrene.

-

Work-up and Purification: The reaction mixture is cooled and washed with water and a mild base (e.g., 10% sodium carbonate solution) to neutralize any remaining HBr. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

From Phenethyl Alcohol (SN2 Substitution)

This laboratory-scale synthesis proceeds via an SN2 mechanism where the hydroxyl group of phenethyl alcohol is substituted by a bromide ion.[8]

Experimental Protocol: Synthesis from Phenethyl Alcohol

-

Reactor Setup: A round-bottom flask is equipped with a reflux condenser and charged with phenethyl alcohol.[8]

-

Reagent Introduction: Concentrated hydrobromic acid (HBr) is added to the flask. Alternatively, HBr gas can be slowly introduced into the alcohol, which is pre-heated to 110°C.[8]

-

Reflux: The mixture is heated to reflux and maintained for 4-6 hours to ensure the reaction goes to completion.[8]

-

Cooling and Work-up: The reaction mixture is cooled to room temperature.[8]

-

Washing: The mixture is transferred to a separatory funnel and washed sequentially with water, 10% sodium carbonate solution (to neutralize excess acid), and finally with water again.[8]

-

Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The final product is purified by vacuum distillation.

Core Reaction Mechanisms

As a primary alkyl halide, this compound's reactivity is dominated by bimolecular (SN2 and E2) mechanisms. Unimolecular pathways (SN1 and E1) are generally disfavored due to the high instability of the primary carbocation that would need to form.[9][10][11]

Nucleophilic Substitution (SN1 vs. SN2)

Nucleophilic substitution involves the replacement of the bromide leaving group by a nucleophile.[12]

-

SN2 (Bimolecular Nucleophilic Substitution): This is the favored substitution pathway for this compound. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration.[12][13] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[12] Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism.[14]

-

SN1 (Unimolecular Nucleophilic Substitution): This pathway is highly unlikely for this compound. It would require the spontaneous departure of the bromide ion to form a primary carbocation (C₆H₅CH₂CH₂⁺).[10] Primary carbocations are extremely unstable and their formation represents a high-energy barrier, making the SN1 pathway kinetically inaccessible under normal conditions.[9][11]

Caption: SN2 mechanism for this compound.

Elimination Reactions (E1 vs. E2)

Elimination reactions of this compound result in the formation of styrene through dehydrobromination.[15]

-

E2 (Bimolecular Elimination): This is the primary elimination pathway for this compound. It is a concerted, one-step reaction where a base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms.[16][17] The rate of an E2 reaction depends on the concentration of both the substrate and the base.[15][16] Strong, sterically hindered bases (like potassium tert-butoxide) strongly favor the E2 mechanism.[9]

-

E1 (Unimolecular Elimination): Similar to the SN1 pathway, the E1 mechanism is disfavored because it requires the formation of the unstable primary carbocation intermediate.[18]

Caption: E2 mechanism for this compound.

Competition Between SN2 and E2

For a primary substrate like this compound, SN2 and E2 reactions are in direct competition.[17] The outcome is highly dependent on the reaction conditions.

-

Nature of the Nucleophile/Base: This is a critical factor.

-

Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) favor the SN2 pathway.[19]

-

Strong, sterically hindered bases (e.g., t-BuO⁻) favor the E2 pathway because their bulkiness prevents them from acting as effective nucleophiles for backside attack, making proton abstraction more likely.[9]

-

Strong, unhindered bases (e.g., OEt⁻, OH⁻) can lead to a mixture of both SN2 and E2 products.[16][20]

-

-

Temperature: Higher temperatures favor elimination over substitution.[21] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which becomes more significant at higher temperatures (ΔG = ΔH - TΔS).

Caption: Factors influencing the SN2 vs. E2 competition.

Experimental Workflow and Protocols

A typical workflow for studying the reactivity of this compound involves reacting it with a selected nucleophile/base under controlled conditions and analyzing the product distribution.

Caption: Workflow for this compound reactions.

Protocol for a Representative E2 Reaction

This protocol describes the dehydrobromination of this compound to styrene using sodium ethoxide, a strong, unhindered base.[16]

-

Reagents: this compound, sodium ethoxide (NaOEt), absolute ethanol.

-

Setup: A round-bottom flask is fitted with a reflux condenser and a drying tube.

-

Procedure: A solution of sodium ethoxide in absolute ethanol is prepared in the flask. This compound is added dropwise to the stirred solution.

-

Reaction: The mixture is heated to reflux for several hours. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: The mixture is cooled, and the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether.

-

Purification and Analysis: The ether layer is washed with water, dried over anhydrous MgSO₄, and the solvent is evaporated. The product, styrene, can be purified by distillation. The structure is confirmed by NMR and IR spectroscopy.

Protocol for a Representative SN2 Reaction

This protocol describes the substitution of this compound with cyanide using sodium cyanide.

-

Reagents: this compound, sodium cyanide (NaCN), dimethylformamide (DMF) or acetone.

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Procedure: Sodium cyanide is dissolved in a polar aprotic solvent like DMF. This compound is added to the solution.

-

Reaction: The mixture is heated (e.g., to 50-70 °C) and stirred for several hours. The reaction progress is monitored by TLC or GC.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water and extracted with diethyl ether.

-

Purification and Analysis: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed by rotary evaporation. The resulting 3-phenylpropanenitrile is purified by vacuum distillation and characterized by spectroscopic methods.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 103-63-9: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Bromoethyl)benzene(103-63-9) 1H NMR [m.chemicalbook.com]

- 6. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 7. Sciencemadness Discussion Board - this compound from bromobenzene? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]

- 9. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]

- 10. google.com [google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 13. 8.2. Physical chemistry for SN2 and SN1 reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 16. 2phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE [vedantu.com]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. google.com [google.com]

- 21. quora.com [quora.com]

An In-depth Technical Guide to Phenethyl Bromide for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and biological relevance of phenethyl bromide, a key intermediate in pharmaceutical and organic synthesis.

Introduction

This compound, also known as (2-bromoethyl)benzene, is an organobromine compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its utility as a versatile alkylating agent for introducing the phenethyl moiety has made it a compound of interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological significance.

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 103-63-9[1] |

| Molecular Formula | C₈H₉Br[1] |

| Molecular Weight | 185.06 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 220-221 °C[3] |

| Density | 1.355 g/cm³[4] |

| Solubility | Insoluble in water; soluble in organic solvents[3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key pharmaceutical intermediate are provided below.

Synthesis of this compound from Phenethyl Alcohol

This method proceeds via an Sₙ2 nucleophilic substitution reaction.

Experimental Protocol:

-

Reactor Setup: A glass flask is equipped with a reflux condenser, a gas inlet for hydrogen bromide (HBr), and a thermostatic oil bath. The flask is charged with phenethyl alcohol.

-

Reagent Introduction: Gaseous HBr is slowly introduced into the phenethyl alcohol, which has been pre-heated to 110°C to manage the exothermic reaction.

-

Reflux: The reaction mixture is refluxed for a period of 4 to 6 hours to ensure the reaction goes to completion.[5]

-

Work-up:

-

The reaction mixture is allowed to cool to room temperature.

-

It is then washed sequentially with water, a 10% sodium carbonate solution (to neutralize any excess HBr), and again with water to remove impurities.[5]

-

The organic layer is dried over anhydrous potassium carbonate.

-

The final product is purified by fractional distillation under reduced pressure.

-

Synthesis of this compound via Anti-Markovnikov Hydrobromination of Styrene

This industrial method utilizes a free-radical addition of hydrogen bromide to styrene.[6]

Experimental Protocol:

-

Reaction Setup: A solution of less than 30% styrene in an aliphatic hydrocarbon solvent (e.g., heptane) is prepared in a suitable reaction vessel.

-

Initiator Addition: A radical initiator, such as dibenzoyl peroxide or AIBN, is added to the solution.

-

HBr Addition: Anhydrous gaseous hydrogen bromide is bubbled through the solution at an elevated temperature. The reaction proceeds via an anti-Markovnikov addition, yielding 2-phenylethyl bromide as the major product.[6]

-

Purification: The product requires purification to remove any unreacted starting materials and byproducts.

Synthesis of N-Phenethyl-4-piperidinone (NPP) from this compound

This reaction is a crucial step in the synthesis of fentanyl and its analogs.[7][8]

Experimental Protocol:

-

Reaction Mixture Preparation: A suspension of finely powdered sodium carbonate (53 g, 0.5 mol) and sodium iodide (0.5 g) is prepared in 250 mL of acetonitrile and heated to 60°C.

-

Addition of 4-Piperidinone Hydrochloride: 4-Piperidinone hydrochloride (67.80 g, 0.5 mol) is added in small portions to control the evolution of gas.

-

Addition of this compound: this compound (92.53 g, 0.5 mol) is then added dropwise to the reaction mixture.[9]

-

Reflux: The reaction mixture is refluxed for 24 hours.[9]

-

Work-up:

-

After cooling to room temperature, the precipitate is filtered off and washed with a small amount of acetonitrile.

-

The filtrate is concentrated using a rotary evaporator to yield NPP as a slightly yellow solid. The reported yield is 96%, with a melting point of 59-63°C.[9]

-

Reaction Mechanisms and Pathways

The chemical transformations involving this compound are governed by well-understood reaction mechanisms.

Nucleophilic Substitution (Sₙ2) Pathway

The synthesis of this compound from phenethyl alcohol and its subsequent reaction to form NPP both proceed via an Sₙ2 mechanism.[5][8]

Caption: Sₙ2 mechanism for the synthesis of this compound from phenethyl alcohol.

Fentanyl Synthesis Logical Workflow

This compound is a critical precursor in the Janssen and Siegfried methods for fentanyl synthesis.[10] The logical workflow highlights its role in the formation of the N-phenethylpiperidine core structure.

Caption: Simplified logical workflow for fentanyl synthesis highlighting the role of this compound.

Biological Significance and Metabolism

While primarily used as a synthetic intermediate, this compound and its derivatives have been noted for some biological activities.

Anticholinesterase Activity

Recent studies have suggested that this compound exhibits anticholinesterase activity.[5] Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of conditions like Alzheimer's disease.[11][12] This finding suggests a potential, though currently underexplored, therapeutic application for this compound derivatives.

The general mechanism of acetylcholinesterase (AChE) inhibition involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed.

Caption: Generalized signaling pathway at a cholinergic synapse and the inhibitory action of an anticholinesterase agent.

Metabolism

Studies in rats and rabbits have identified the primary urinary metabolites of this compound. The major sulfur-containing metabolites are N-acetyl-S-(β-hydroxyphenethyl)-l-cysteine (hydroxyphenethylmercapturic acid) and N-acetyl-S-phenethyl-l-cysteine (phenethylmercapturic acid).[2] Research indicates that the metabolism does not proceed through the formation of styrene or styrene oxide as intermediates.[2]

Caption: Metabolic pathway of this compound in rats and rabbits.

Conclusion

This compound is a valuable reagent in organic and medicinal chemistry, primarily serving as a key building block for the synthesis of complex molecules, most notably fentanyl and its analogs. The well-established synthetic routes and its reactivity in nucleophilic substitution reactions make it a reliable tool for researchers. While its direct biological activity is not extensively studied, emerging evidence of anticholinesterase activity may open new avenues for research and development. A thorough understanding of its properties, synthesis, and metabolic fate is crucial for its safe and effective use in a research and drug development setting.

References

- 1. CAS 103-63-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylethyl Bromide (103-63-9) | Quality Chemical Dealer [chemicalbull.com]

- 4. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 5. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]

- 6. Sciencemadness Discussion Board - this compound from bromobenzene? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]

- 10. Federal Register :: Possible Control of this compound as a List I Chemical [federalregister.gov]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the SN2 Reactivity of Phenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the bimolecular nucleophilic substitution (SN2) reactivity of phenethyl bromide (2-bromo-1-phenylethane). It delves into the core principles governing its reaction kinetics, stereochemistry, and the influence of various experimental parameters. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound as a key reagent in organic synthesis.

Introduction to the SN2 Reactivity of this compound

This compound is a primary alkyl halide that readily participates in SN2 reactions, a cornerstone of synthetic organic chemistry. In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step. The reactivity of this compound in SN2 reactions is influenced by steric and electronic factors originating from its unique structure, which incorporates both an aliphatic chain and a phenyl group. Understanding these factors is crucial for predicting reaction outcomes and optimizing synthetic protocols.

This compound's utility is highlighted by its role as a precursor in the synthesis of various pharmaceuticals and biologically active molecules. For instance, it is a key starting material in the production of the monoamine oxidase inhibitor phenelzine and has been identified as a precursor in the synthesis of fentanyl and its analogues. Its reactivity as an alkylating agent is central to its application in medicinal chemistry for the construction of complex molecular frameworks.

The SN2 Reaction Mechanism of this compound

The SN2 reaction of this compound proceeds via a well-established, single-step mechanism. A nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine from the side opposite to the leaving group, a process known as backside attack. This leads to a transient, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom breaks.

This concerted mechanism dictates several key characteristics of the reaction, including its kinetics and stereochemistry. The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both the this compound and the nucleophile. Stereochemically, the reaction proceeds with an inversion of configuration at the chiral center, if one is present.

dot

Methodological & Application

Application Notes and Protocols for Grignard Reaction with Phenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of phenethylmagnesium bromide and its subsequent reaction with various electrophiles. It includes key data, experimental procedures, and visual guides to the reaction pathways and workflows.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The preparation of phenethylmagnesium bromide from phenethyl bromide allows for the introduction of a phenethyl group, a common structural motif in many biologically active molecules and pharmaceutical agents. Careful control of reaction conditions is crucial to ensure high yields and minimize side reactions, such as Wurtz coupling. These application notes provide a comprehensive guide for the successful execution of Grignard reactions involving this compound.

Data Presentation

The following table summarizes typical yields for the Grignard reaction of this compound with selected electrophiles under optimized conditions.

| Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Formaldehyde | 3-Phenyl-1-propanol | 2-3 | 0 to RT | 82-84%[1][2] |

| Acetone | 2-Methyl-4-phenyl-2-butanol | 2-4 | 0 to RT | ~74%[3] |

| Benzaldehyde | 1,3-Diphenyl-1-propanol | 3-5 | 0 to RT | 73-96%[4] |

Experimental Protocols

Part 1: Preparation of Phenethylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture.[4][5] The three-neck flask is equipped with a reflux condenser, a dropping funnel, and a gas inlet. A magnetic stir bar is placed in the flask.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[5] Gently heat the flask with a heating mantle under a flow of inert gas until the purple iodine vapor is visible, then allow it to cool. This process activates the magnesium surface.

-

Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent and add a small portion (approx. 10%) to the magnesium suspension via the dropping funnel.

-